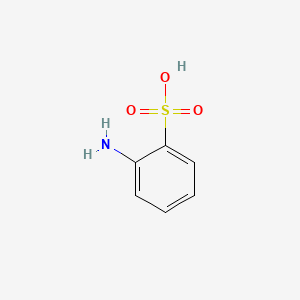
2-Aminobenzenesulfonic acid
Cat. No. B1677500
Key on ui cas rn:
88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04474697
Procedure details


34.1 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 400 ml of water at pH 5.5. After cooling the solution to 0°-5°, 9.2 ml of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value in the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The solution is subsequently stirred at this pH value and at 0°-5° for 1/2 an hour and 24.5 g of 5-aminonaphthalene-2-sulphonic acid are then added. The ph value of the solution kept at 5.5-6.0 with sodium carbonate solution and the temperature is gradually increased to 20° in the course of 2 hours. After the condensation reaction has ended, the mixture is again cooled to 0°-10° and the suspension of a diazonium compound which has been obtained from 18.4 g of 2-aminobenzenesulphonic acid in 200 ml of water and 30 ml of concentrated hydrochloric acid with 54 ml of 2N sodium nitrite solution in the manner shown in the Example is now added.



Quantity
34.1 g
Type
reactant
Reaction Step Two






[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4]([S:17]([OH:20])(=[O:19])=[O:18])[CH:3]=1.[N:21]1C(F)=NC(F)=NC=1F.C(=O)([O-])[O-].[Na+].[Na+].NC1C=CC=C2C=1C=CC(S(O)(=O)=O)=C2.N([O-])=O.[Na+]>O.Cl>[NH2:21][C:5]1[CH:6]=[CH:11][CH:2]=[CH:3][C:4]=1[S:17]([OH:20])(=[O:19])=[O:18] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
54 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
34.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
9.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=CC(=CC2=CC=C1)S(=O)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Seven
[Compound]
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solution to 0°-5°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are then added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is gradually increased to 20° in the course of 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the condensation reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is again cooled to 0°-10°
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
